molecular formula C4H10O B1661984 1-Methoxypropane CAS No. 557-17-5

1-Methoxypropane

Cat. No.: B1661984
CAS No.: 557-17-5
M. Wt: 74.12 g/mol
InChI Key: VNKYTQGIUYNRMY-UHFFFAOYSA-N
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Description

Methyl propyl ether, also known as 1-methoxypropane, is an organic compound with the chemical formula C₄H₁₀O. It is a colorless, flammable liquid with a characteristic ether-like odor. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. Methyl propyl ether has been used in various applications, including as a solvent and in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For example, the reaction between sodium methoxide (CH₃ONa) and 1-bromopropane (C₃H₇Br) yields methyl propyl ether .

Industrial Production Methods

Industrial production of methyl propyl ether often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols because secondary and tertiary alcohols tend to dehydrate to form alkenes. The reaction occurs by S_N2 displacement of water from a protonated alcohol molecule by the oxygen atom of a second alcohol .

Chemical Reactions Analysis

Types of Reactions

Methyl propyl ether undergoes several types of chemical reactions, including:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction typically proceeds via an S_N2 or S_N1 mechanism, depending on the substituents attached to the ether.

    Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and can pose safety hazards.

Common Reagents and Conditions

    Hydrobromic Acid (HBr): and : Used for the cleavage of ethers.

    Sodium Hydride (NaH): Used in the preparation of alkoxide ions for the Williamson ether synthesis.

Major Products

Scientific Research Applications

Methyl propyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl propyl ether in chemical reactions typically involves the cleavage of the C–O bond by strong acids. The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism. The specific pathway depends on the type of substituents attached to the ether and the strength of the acid used .

Comparison with Similar Compounds

Methyl propyl ether can be compared with other similar ethers, such as:

    Diethyl Ether (C₂H₅OC₂H₅): A common laboratory solvent with a higher boiling point than methyl propyl ether.

    Methyl Tert-Butyl Ether (MTBE, C₅H₁₂O): Used as a gasoline additive to increase octane rating.

    Dimethyl Ether (CH₃OCH₃): Used as a propellant in aerosol products and as a potential clean-burning alternative fuel.

Methyl propyl ether is unique due to its specific combination of alkyl groups, which gives it distinct physical and chemical properties compared to other ethers .

Properties

IUPAC Name

1-methoxypropane
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InChI

InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3
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InChI Key

VNKYTQGIUYNRMY-UHFFFAOYSA-N
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Canonical SMILES

CCCOC
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Molecular Formula

C4H10O
Record name METHYL PROPYL ETHER
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DSSTOX Substance ID

DTXSID0074558
Record name Methyl propyl ether
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Molecular Weight

74.12 g/mol
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Physical Description

Methyl propyl ether appears as a colorless volatile liquid with an ether-like odor. Less dense than water and insoluble in water. Vapors heavier than air. May be narcotic by inhalation in high concentrations. Used as a solvent and to make other chemicals.
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CAS No.

557-17-5
Record name METHYL PROPYL ETHER
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Record name Methyl propyl ether
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Record name Methyl propyl ether
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Synthesis routes and methods

Procedure details

NMR Method for hydrocarboxylation product sample analysis. DCl/D2O/propionic acid stock solution preparation: D2O (99.99%, CIL) (74.606 g), 35% DCl in D2O (CIL) (47.755 g) and propionic acid (JT Baker) (2.198 g) were thoroughly mixed in a bottle to give 0.01765 g of propionic acid per g of stock solution. Hydrocarboxylation product sample preparation for 1H NMR analysis: About 50 mg of hydrocarboxylation sample was transferred to a 2 dram screw top vial with a phenolic cap with a polypropylene liner and the exact mass of the sample was recorded. Then 0.8288 g of stock solution was added and the mixture was heated in a heat block for 1 hour at 60° C. The vial was allowed to cool to room temperature and then the solution was transferred to an NMR tube. 1H NMR analysis: 1H NMR was recorded using 30 seconds pulse delay, 90 degree pulse angle, 16 scans and D2O lock solvent. The spectrum was referenced to the CH3 triplet of propionic acid (1.15 ppm). The meq/g concentrations of the following components were obtained from peak integrations (A1 δ 8.36 ppm, F0 δ 4.99, 4.94 ppm, MeOCH2OH δ 4.83 ppm, MGH δ 3.52 ppm, MG δ 3.84 ppm, MGM δ 3.85 ppm, G1 δ 4.35 ppm, MeOH δ 3.47 ppm, MeOPr (methyl propionate) δ 3.76 ppm, HOPr (ISTD) δ 2.50 ppm).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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